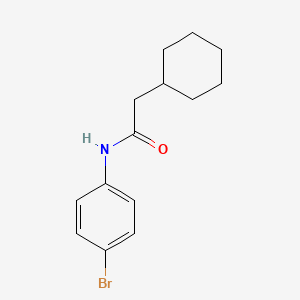
N-(4-bromophenyl)-2-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-cyclohexylacetamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPA is a member of the amide class of compounds, and it is characterized by its unique chemical structure, which includes a bromophenyl group and a cyclohexylacetamide group. In
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-cyclohexylacetamide involves its binding to the α1β2γ2 GABA(A) receptor subtype, which is located in the brain and is involved in the regulation of inhibitory neurotransmission. This compound binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of the receptor by increasing the affinity of GABA for the receptor and increasing the opening of the chloride ion channel. This leads to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of GABA(A) receptor activity. This compound has been shown to enhance the activity of the α1β2γ2 GABA(A) receptor subtype, leading to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders such as epilepsy and anxiety. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, further supporting its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-bromophenyl)-2-cyclohexylacetamide in lab experiments is its selectivity for the α1β2γ2 GABA(A) receptor subtype. This allows researchers to study the specific effects of this compound on this receptor subtype, without affecting other GABA(A) receptor subtypes or other neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. This compound has been shown to have dose-dependent effects on animal behavior and physiology, and caution should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-2-cyclohexylacetamide. One area of interest is the development of this compound analogs with improved selectivity and potency for the α1β2γ2 GABA(A) receptor subtype. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurological disorders such as epilepsy and anxiety. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound on the GABA(A) receptor subtype, and to explore its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2-cyclohexylacetamide involves the reaction of 4-bromobenzylamine with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of this compound as a white crystalline solid. The yield of the synthesis can be improved by using different solvents and optimizing reaction conditions.
Scientific Research Applications
N-(4-bromophenyl)-2-cyclohexylacetamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of GABA(A) receptors in the brain. This compound is a selective positive allosteric modulator of the α1β2γ2 GABA(A) receptor subtype, which is the most abundant GABA(A) receptor subtype in the brain. This compound has been shown to enhance the activity of this receptor subtype, leading to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders such as epilepsy and anxiety.
properties
IUPAC Name |
N-(4-bromophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHDKCBWUZSTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)

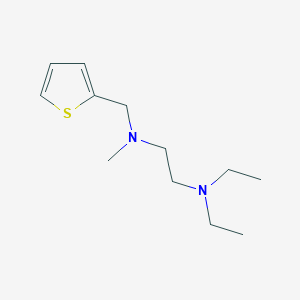
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
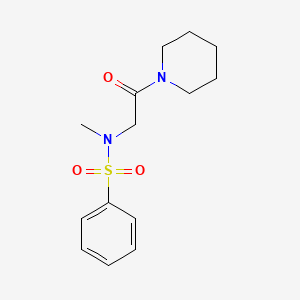
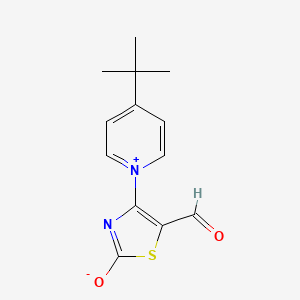
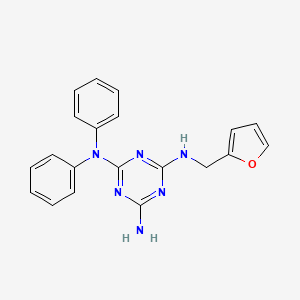
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)